Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside typically involves the acetylation of rhamnopyranoside derivatives. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The benzylation step involves the use of benzyl chloride in the presence of a base like sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and acetyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for benzylation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside is used in various scientific research applications, including:
Chemistry: As a reagent in glycosylation reactions and carbohydrate chemistry.
Biology: In studies involving glycoproteins and glycolipids.
Industry: Used in the synthesis of complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside involves its interaction with specific molecular targets. The compound can act as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. This process is crucial in the synthesis of glycoproteins and other glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside: Used in carbohydrate chemistry and glycosylation reactions.
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Another glycosyl donor used in similar applications.
Uniqueness
Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside is unique due to its specific acetylation and benzylation pattern, which provides distinct reactivity and stability compared to other glycosyl donors. This makes it particularly useful in specific glycosylation reactions and in the synthesis of complex glycoconjugates .
Properties
IUPAC Name |
[(2S,3S,4R,5R,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O6S/c1-15-20(28-16(2)24)21(29-17(3)25)22(26-14-18-10-6-4-7-11-18)23(27-15)30-19-12-8-5-9-13-19/h4-13,15,20-23H,14H2,1-3H3/t15-,20-,21+,22+,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESKCJVZEVEFLO-JAGQFSKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676109 |
Source
|
Record name | Phenyl 3,4-di-O-acetyl-2-O-benzyl-6-deoxy-1-thio-alpha-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849938-20-1 |
Source
|
Record name | Phenyl 3,4-di-O-acetyl-2-O-benzyl-6-deoxy-1-thio-alpha-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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